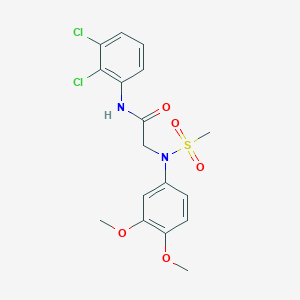![molecular formula C16H13IN2O3 B4849812 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
Übersicht
Beschreibung
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide, also known as IQOX, is a synthetic compound that has been widely studied for its potential applications in scientific research. IQOX is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the formation of a quinoxaline N-oxide radical intermediate. This intermediate can then react with ROS, leading to the production of a fluorescent signal. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to have antioxidant properties, which may contribute to its ability to detect ROS.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, reducing oxidative stress and cell death in models of neurodegenerative diseases. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its selectivity for ROS, allowing for the specific detection of oxidative stress in cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of new fluorescent probes based on the 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide scaffold, with improved stability and selectivity for ROS. Another potential direction is the use of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide as a therapeutic agent for neurodegenerative diseases, based on its neuroprotective properties. Overall, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a promising compound with a range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to selectively react with ROS, producing a fluorescent signal that can be used to monitor oxidative stress in cells.
Eigenschaften
IUPAC Name |
1-[(4-iodophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18(11)21)22-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAYTRJUXHOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
![1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)

![methyl 9-methyl-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4849804.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4849806.png)